molecular formula C38H33NO5 B557297 Fmoc-O-trityl-L-homoserine CAS No. 111061-55-3

Fmoc-O-trityl-L-homoserine

Cat. No. B557297
M. Wt: 583.7 g/mol
InChI Key: QUTREFXHXPNEJN-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse (Trt)-Oh, Fmoc-HoSer (Trt)-OH, and Fmoc-Homoser (Trt)-OH, is a compound with the molecular formula C38H33NO5 . It has a molecular weight of 583.7 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid .


Molecular Structure Analysis

The InChI string for Fmoc-O-trityl-L-homoserine is InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 . The Canonical SMILES string is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 .


Physical And Chemical Properties Analysis

Fmoc-O-trityl-L-homoserine appears as white to off-white crystals . It has a molecular weight of 583.68 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .

Scientific Research Applications

  • Neoglycopeptide Synthesis : Fmoc-O-trityl-L-homoserine enables efficient incorporation into peptides for neoglycopeptide synthesis, expanding the availability of this synthesis strategy (Carrasco et al., 2003).

  • Oligonucleotide Conjugation : This compound facilitates the preparation of 3'-conjugates of oligonucleotides through solid-phase synthesis, offering a universal route to conjugates (Stetsenko & Gait, 2001).

  • Peptide Nucleic Acid Synthesis : It is used in synthesizing δ-amino acids with an ether linkage in the main chain and nucleobases on the side chain, forming oxy-peptide nucleic acids (OPNAs) (Kuwahara et al., 1999).

  • Homoserine Lactone Derivatives : It plays a role in the synthesis of homoserine lactone derivatives for gas chromatography/mass spectrometry analysis (Moon, 2004).

  • Solid Phase Peptide Synthesis : Novel trityl type handles, including Fmoc-O-trityl-L-homoserine, are useful in solid-phase peptide synthesis (Zikos & Ferderigos, 1994).

  • Nucleopeptide Analogues : It is instrumental in preparing base-stable nucleopeptide analogues, suitable for antisense or anti-gene therapeutics (Beltrán et al., 2004).

  • O-glycosylation : Fmoc-O-trityl-L-homoserine derivatives are effective in α-O-glycosylation, providing building blocks for Fmoc-based solid-phase glycopeptide synthesis (Kellam et al., 2005).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTREFXHXPNEJN-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-trityl-L-homoserine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DA Stetsenko, D Williams, MJ Gait - Nucleic acids symposium …, 2001 - academic.oup.com
Efficient methods of synthesis of peptide-oligonucleotide conjugates are badly needed for studies of uptake into cells in culture. We describe improvements to the procedures involved in …
Number of citations: 5 academic.oup.com
W Duprez, L Premkumar, MA Halili… - Journal of medicinal …, 2015 - ACS Publications
… amino acids: Fmoc-l-homophenylalanine, Fmoc-3,3-diphenyl-l-alanine, Fmoc-l-pipecolic acid, Fmoc-l-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, Fmoc-O-trityl-l-homoserine, and …
Number of citations: 49 pubs.acs.org
L Gomez‐Paloma, I Bruno, E Cini… - ChemMedChem …, 2007 - Wiley Online Library
Various structurally modified analogues of FR235222 (1), a natural tetrapeptide inhibitor of mammalian histone deacetylases, were prepared in a convergent approach. The design of …
C Teeples - 2020 - jewlscholar.mtsu.edu
The nitrile oxide-alkyne 1, 3-dipolar cycloaddition reaction is a concerted reaction between a nitrile oxide, which is usually generated in situ, and an alkyne to afford an isoxazole. This …
Number of citations: 2 jewlscholar.mtsu.edu
Q Zhang, B Perkins, G Tan, VH Wysocki - International Journal of Mass …, 2011 - Elsevier
… Fmoc derivatives of other amino acids (Fmoc-O-trityl-l-homoserine, Fmoc-O-tert-butyl-l-serine, Fmoc-O-tert-butyl-d-serine, Fmoc-S-trityl-l-cysteine,) were purchased from Novabiochem (…
Number of citations: 9 www.sciencedirect.com
L Gomez-Paloma, I Bruno, E Cini - academia.edu
Progress made in biology and medicine over the last two decades has shown that cellular events can be regulated by mechanisms inheritably affecting specific phenotypes without …
Number of citations: 0 www.academia.edu
F Borgions, D Ghyssels, A Van Aerschot… - Helvetica chimica …, 2006 - Wiley Online Library
We have developed a series of short DNA‐binding peptides containing newly synthesized, unnatural as well as natural amino acid building blocks. By a combinatorial‐library approach, …
Number of citations: 10 onlinelibrary.wiley.com
Q Zhang - 2006 - search.proquest.com
… Fmoc derivatives of other amino acids including Fmoc-O-trityl-L-homoserine, Fmoc-O-tertbutyl-L-serine, Fmoc-O-tert-butyl-D-serine, Fmoc-S-trityl-L-cysteine, Fmoc-L-β-alanine; Fmoc-L-γ…
Number of citations: 1 search.proquest.com

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